

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 2,6-Dimethylisonicotinate

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Compound of Interest

Compound Name: Ethyl 2,6-dimethylisonicotinate

CAS No.: 39965-80-5

Cat. No.: B1601442

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CAS Number: 39965-80-5 Chemical Formula: C

H

NO

Molecular Weight: 179.22 g/mol [1][2]

Executive Summary

Ethyl 2,6-dimethylisonicotinate is a lipophilic pyridine derivative characterized by a central pyridine ring substituted with methyl groups at the 2- and 6-positions and an ethyl ester moiety at the 4-position.[1] Unlike its unmethylated analog (ethyl isonicotinate), the addition of hydrophobic methyl groups significantly reduces its water solubility while enhancing affinity for non-polar and moderately polar organic solvents.[1][2]

This guide provides a definitive solubility profile based on structural thermodynamics, validated by standard isolation protocols used in pharmaceutical intermediate synthesis.[1][2]

Solubility Profile & Physicochemical Analysis[1][2] [3]

Thermodynamic Solubility Landscape

The solubility of **Ethyl 2,6-dimethylisonicotinate** is governed by three primary interaction parameters (Hansen Solubility Parameters):

- Dispersion (δ_D): High interaction due to the aromatic pyridine ring.[1][2]
- Polarity (δ_P): Moderate interaction driven by the ester carbonyl and pyridine nitrogen.[1][2]
- Hydrogen Bonding (δ_H): The molecule acts as a hydrogen bond acceptor (via Pyridine-N and Ester-O) but lacks donor capability, making it highly soluble in protic solvents (alcohols) but insoluble in water due to the dominant hydrophobic alkyl surface area.[1]

Solvent Compatibility Table

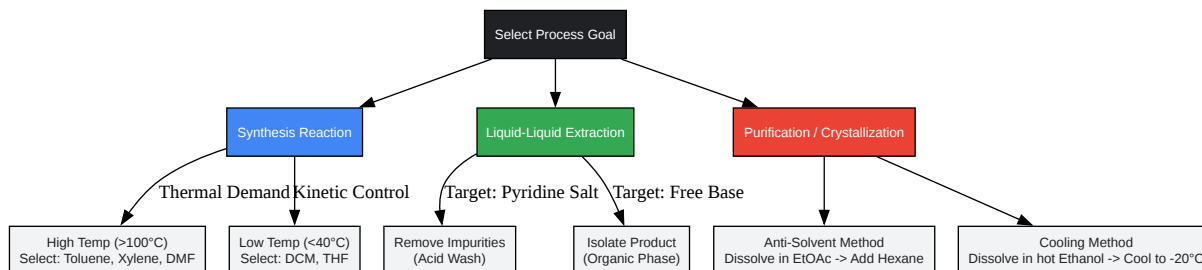
The following data categorizes solvents based on their thermodynamic affinity for **Ethyl 2,6-dimethylisonicotinate** at 25°C.

Solvent Class	Representative Solvents	Solubility Status	Interaction Mechanism
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Dipole-dipole & Dispersion match.[1] [2] Preferred for extraction.[1][2]
Esters	Ethyl Acetate, Isopropyl Acetate	High	"Like dissolves like" (Polarity match).[1][2]
Alcohols	Methanol, Ethanol, Isopropanol	High	Solute acts as H-bond acceptor.[1][2]
Aromatics	Toluene, Xylene	High	- stacking interactions. [1][2]
Polar Aprotic	DMF, DMSO, THF	Very High	Strong dipole interactions; useful for nucleophilic substitution reactions. [1][2]
Alkanes	Hexane, Heptane, Pentane	Moderate	Soluble, but often used as an anti-solvent to induce crystallization at low temps.[1][2]
Aqueous	Water (Neutral pH)	Insoluble	Hydrophobic effect dominates.[1][2]
Aqueous Acid	1M HCl, 1M H SO	Soluble	Protonation of Pyridine-N forms a water-soluble pyridinium salt.[1][2]

Visualization: Solubility & Purification Logic[1]

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction, Extraction, or Crystallization).



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Caption: Decision matrix for solvent selection based on thermodynamic requirements of synthesis and purification workflows.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since specific mole-fraction data is often absent for this intermediate, use this self-validating protocol to generate precise solubility curves.^[1]

Reagents: **Ethyl 2,6-dimethylisonicotinate** (Test Compound), HPLC-grade Solvents.

Equipment: Temperature-controlled shaker, 0.22 μm PTFE syringe filters, Analytical balance.

- Saturation: Add excess **Ethyl 2,6-dimethylisonicotinate** (approx. 500 mg) to 2.0 mL of the target solvent in a sealed HPLC vial.
- Equilibration: Agitate at the specific temperature (e.g., 25°C) for 24 hours at 500 rpm.

- Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant through a pre-warmed 0.22 μm PTFE filter.^{[1][2]}
- Quantification:
 - Pipette exactly 1.0 mL of filtrate into a pre-weighed drying dish.
 - Evaporate solvent under vacuum or nitrogen stream.^{[1][2]}
 - Weigh the residue (
).^{[1][2]}
- Calculation:
^{[1][2]}

Protocol B: The "Pyridine Switch" Purification

This method leverages the pH-dependent solubility of the pyridine nitrogen to isolate the compound from non-basic impurities.^[1]

- Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).
- Acid Extraction: Extract the organic layer with 1.0 M HCl (3x).
 - Mechanism:^{[1][3][4]} The **Ethyl 2,6-dimethylisonicotinate** protonates and moves into the aqueous phase.^{[1][2]}
 - Waste: Non-basic impurities remain in the DCM layer (discard organic layer).^{[1][2]}
- Neutralization: Cool the aqueous acidic layer to 0°C. Slowly add 2.0 M NaOH or Saturated NaHCO₃ until pH ~9-10.
 - Observation: The solution will become cloudy as the free base precipitates/oils out.^{[1][2]}
- Re-Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate or DCM (3x).^{[1][2]}

- Drying: Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate in vacuo to yield pure product.

References

- Solubility Prediction Models:Hansen Solubility Parameters: A User's Handbook. CRC Press. [1][2] (Standard Reference for HSP Principles applied in Section 2.1).

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Sources

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